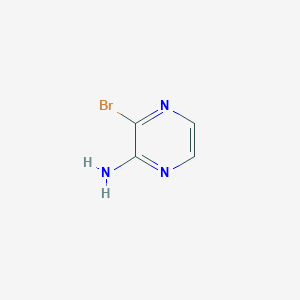

2-Amino-3-bromopyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEUGUAUYFATRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563422 | |

| Record name | 3-Bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21943-12-4 | |

| Record name | 3-Bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-3-bromopyrazine chemical properties and structure

An In-depth Technical Guide to 2-Amino-3-bromopyrazine

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and structure of this compound is crucial. This versatile heterocyclic amine is a valuable building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. This guide provides a detailed overview of its core chemical characteristics, experimental protocols, and reactivity.

Chemical Properties and Structure

This compound is an organic compound featuring a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The molecule is further functionalized with an amino (-NH2) group at the 2-position and a bromine (Br) atom at the 3-position.[1] This substitution pattern imparts a unique reactivity profile, making it a useful intermediate in organic synthesis.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₄BrN₃[1][2][3] |

| Molecular Weight | 174.00 g/mol [2][3] |

| Appearance | Off-white to yellow solid[2] |

| Boiling Point | 275.6 ± 35.0 °C (Predicted)[2] |

| Density | 1.844 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | 2.37 ± 0.10 (Predicted)[2] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon)[2] |

Structural Identifiers

| Identifier | Value |

| IUPAC Name | 3-bromopyrazin-2-amine[3] |

| CAS Number | 21943-12-4[2][3] |

| SMILES String | c1cnc(c(Br)n1)N[1] |

| InChI | InChI=1S/C4H4BrN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)[1][3] |

Reactivity and Applications

The pyrazine ring is electron-deficient, and the positions are activated for nucleophilic aromatic substitution. The presence of both an amino group, which is an electron-donating group, and a bromine atom, a good leaving group, allows for a variety of chemical transformations. This makes this compound a key intermediate in the synthesis of more complex molecules. It is particularly utilized in the development of pharmaceuticals and agrochemicals.[1] For instance, it serves as a precursor for synthesizing a range of drugs, including potential treatments for various diseases.

Experimental Protocols

While specific experimental protocols can vary, a general approach to the synthesis of related brominated amino-heterocycles often involves the direct bromination of the parent amine.

General Synthesis of Brominated Aminopyrazines

A common method for the synthesis of brominated aminopyrazines involves the use of a brominating agent on the corresponding aminopyrazine. For example, the synthesis of 2-Amino-3,5-dibromopyrazine, a related compound, typically utilizes N-bromosuccinimide (NBS) as the brominating agent in a solvent mixture.[4]

Illustrative Synthesis Workflow:

Spectroscopic Data

The structural characterization of this compound relies on various spectroscopic techniques.

-

¹H NMR: In the ¹H NMR spectrum of amines, the chemical shifts of protons attached to the nitrogen atom can vary and are often broad, appearing between 0.5-5.0 ppm.[5] Protons on the pyrazine ring would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the amino and bromo substituents.

-

¹³C NMR: The carbon atoms in the pyrazine ring will have distinct chemical shifts. Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm region, being deshielded by the electronegative nitrogen.[5]

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching absorptions for the primary amine group in the region of 3300–3500 cm⁻¹.[5] C-N stretching absorptions are also expected.[5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) would be observed.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[6] Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[7] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[6] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6]

References

- 1. CAS 21943-12-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 21943-12-4 [m.chemicalbook.com]

- 3. 3-Bromopyrazin-2-amine | C4H4BrN3 | CID 14735942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

2-Amino-3-bromopyrazine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-bromopyrazine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of in-depth experimental data for this specific molecule, this guide combines established physicochemical properties with inferred methodologies and potential applications based on structurally related compounds. All information derived from analogous compounds is explicitly noted.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 21943-12-4 | [1][2] |

| Molecular Formula | C₄H₄BrN₃ | [1][2] |

| Molecular Weight | 174.00 g/mol | [2] |

| IUPAC Name | 3-bromopyrazin-2-amine | [2] |

| Canonical SMILES | C1=CN=C(C(=N1)N)Br | [2] |

| Physical Form | Typically a crystalline solid | [1] |

| Solubility | Soluble in polar solvents | [1] |

Synthesis and Reactivity

Inferred Synthesis Protocol

A plausible method for the synthesis of this compound is the direct bromination of 2-aminopyrazine using a brominating agent such as N-Bromosuccinimide (NBS) or liquid bromine in a suitable solvent. The amino group in 2-aminopyrazine is an activating group, directing the electrophilic substitution to the positions ortho and para to it (positions 3 and 5). Careful control of reaction conditions is necessary to favor mono-bromination at the 3-position over di-bromination.

Reaction Scheme:

Caption: Inferred synthetic pathway for this compound.

Reactivity

This compound possesses two primary sites of reactivity: the amino group and the bromine atom.[1][3]

-

Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation and alkylation. It also influences the aromatic ring's reactivity.

-

Bromine Atom: The bromine atom can be displaced through various nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the introduction of a wide range of functional groups. This makes it a valuable intermediate for building more complex molecules.[4]

Potential Applications in Drug Discovery and Materials Science

While specific biological activity data for this compound is limited, its structural motifs are present in molecules with known pharmacological activities. Aminopyrazine derivatives have been investigated as inhibitors of various kinases, including mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which is implicated in inflammatory diseases.[5]

The reactivity of the bromine atom makes this compound a useful building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[6]

In materials science, the pyrazine core and the potential for functionalization suggest that derivatives of this compound could be explored for applications in organic electronics or as ligands for metal complexes with interesting photophysical properties.[6]

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of a compound like this compound.

Caption: General experimental workflow for this compound.

Spectroscopic Data

Detailed, published spectroscopic data for this compound is not widely available. However, chemical suppliers offer analytical data upon request, indicating that this information has been generated.[7][8] Based on the structure, the expected spectroscopic characteristics are outlined below.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyrazine ring and a signal for the amine protons. The chemical shifts would be influenced by the electron-withdrawing bromine and electron-donating amino group. |

| ¹³C NMR | Four distinct signals for the carbon atoms of the pyrazine ring. The carbon attached to the bromine would be shifted downfield. |

| Mass Spec. | A molecular ion peak corresponding to the mass of the molecule (173.96 m/z for ⁷⁹Br and 175.96 m/z for ⁸¹Br, with approximately equal intensity). |

| IR Spec. | Characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and C-Br stretching vibrations. |

This guide serves as a foundational resource for researchers interested in this compound. As more research is published on this specific compound, a more detailed understanding of its properties and applications will emerge.

References

- 1. CAS 21943-12-4: this compound | CymitQuimica [cymitquimica.com]

- 2. 3-Bromopyrazin-2-amine | C4H4BrN3 | CID 14735942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Manufacturer & Supplier China | Properties, Safety, Applications, COA & SDS [pipzine-chem.com]

- 4. 2-氨基-3-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Amino-3-Bromopyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & COA [pipzine-chem.com]

- 7. This compound(21943-12-4) 1H NMR [m.chemicalbook.com]

- 8. 21943-12-4|this compound|BLD Pharm [bldpharm.com]

solubility and stability of 2-Amino-3-bromopyrazine

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3-bromopyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (CAS: 21943-12-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While specific experimental data for this compound is limited in publicly available literature, this document outlines its known physicochemical properties and provides detailed, best-practice methodologies for determining its solubility and stability profiles in a research and development setting.

Physicochemical Properties

This compound is a halogenated amino-heterocycle. Its structure, featuring an amino group and a bromine atom on a pyrazine ring, dictates its chemical reactivity, solubility, and stability. The amino group provides a site for hydrogen bonding and basicity, while the bromine atom offers a reactive site for cross-coupling reactions.

A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21943-12-4 | [1][2] |

| Molecular Formula | C₄H₄BrN₃ | [1][2] |

| Molecular Weight | 174.00 g/mol | [2] |

| IUPAC Name | 3-bromopyrazin-2-amine | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 143 - 145 °C | [3] |

| pKa | ~5-6 (Predicted, related to amino group) | [3] |

| Qualitative Solubility | Slightly soluble in water; Soluble in polar organic solvents like DMSO and DMF. | [1][3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter influencing its bioavailability, formulation development, and purification processes.

Qualitative Solubility

This compound is described as being slightly soluble in water. Its solubility is expected to be higher in polar organic solvents, particularly those capable of hydrogen bonding, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF)[1][3]. The pyrazine nitrogen atoms and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively, facilitating dissolution in polar media[1].

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol describes the industry-standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvent systems at controlled temperatures.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., Water, pH buffers 1.2-6.8, Methanol, Ethanol, Acetonitrile, DMSO, DMF)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase will remain after equilibrium is reached.

-

Solvent Addition: Add a precise volume of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient duration (typically 24-72 hours), until consecutive measurements show no significant change in concentration.

-

Sample Collection: Once equilibrium is reached, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Stability Profile and Forced Degradation

Stability testing is essential for identifying potential degradation pathways, determining intrinsic stability, and developing stability-indicating analytical methods[4][5]. Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation profile[4][6].

General Stability

While specific stability data is unavailable, compounds with amino and bromo substituents on a heterocyclic ring can be susceptible to several degradation pathways, including:

-

Hydrolysis: The amino group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the corresponding hydroxyl-pyrazine derivative.

-

Oxidation: The electron-rich pyrazine ring and amino group can be targets for oxidative degradation.

-

Photolysis: Exposure to UV or visible light can induce degradation, especially for aromatic systems.

-

Debromination: The carbon-bromine bond may be cleaved under certain reductive or high-energy conditions.

Experimental Protocol: Forced Degradation Study

Objective: To identify the likely degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Solvents for dissolution (e.g., Acetonitrile/Water mixture)

-

Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens, photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology: A summary of typical stress conditions is provided in Table 2. A stock solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the following conditions in parallel. A control sample (protected from stress) is analyzed alongside all stressed samples.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl; Room temperature or heat (e.g., 60-80 °C) | To investigate degradation in acidic environments. |

| Base Hydrolysis | 0.1 M - 1 M NaOH; Room temperature or heat (e.g., 60-80 °C) | To investigate degradation in alkaline environments. |

| Oxidation | 3% - 30% H₂O₂; Room temperature | To identify oxidative degradation products. |

| Thermal Stress | Solid & Solution; Dry heat (e.g., 80-105 °C) | To assess intrinsic thermal stability. |

| Photostability | Solid & Solution; ICH-compliant light exposure (≥1.2 million lux hours and ≥200 W h/m²) | To evaluate light sensitivity. |

Procedure for Each Condition:

-

Exposure: Expose the drug solution (or solid) to the stress condition.

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure primary degradants are formed without excessive secondary degradation.

-

Quenching: For hydrolytic studies, neutralize the sample by adding an equimolar amount of base or acid, respectively.

-

Analysis: Analyze the samples by a suitable chromatographic method (e.g., reverse-phase HPLC with a gradient elution). Use a PDA detector to check for peak purity and an MS detector to obtain mass information on any new peaks (degradants).

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are being detected. The sum of the assay value of the parent compound and the levels of all impurities should remain close to 100%.

Potential Degradation Pathways

Based on the chemical structure, forced degradation studies could reveal several potential degradation products. A hypothetical degradation map is presented below to illustrate pathways that researchers should investigate.

Conclusion

This compound is a valuable chemical intermediate with solubility characteristics typical of a polar, heterocyclic amine. While specific quantitative solubility and stability data are not widely published, this guide provides the necessary framework for any research or drug development professional to generate this data according to established scientific and regulatory principles. The successful execution of the described solubility and forced degradation protocols will provide a robust understanding of the molecule's behavior, enabling informed decisions in process development, formulation, and ensuring the quality and safety of subsequent products.

References

- 1. CAS 21943-12-4: this compound | CymitQuimica [cymitquimica.com]

- 2. 3-Bromopyrazin-2-amine | C4H4BrN3 | CID 14735942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Manufacturer & Supplier China | Properties, Safety, Applications, COA & SDS [pipzine-chem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. biopharminternational.com [biopharminternational.com]

Spectroscopic Profile of 2-Amino-3-bromopyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-bromopyrazine (CAS No. 21943-12-4), a key heterocyclic building block in pharmaceutical and agrochemical research. Due to the limited availability of detailed, publicly accessible experimental spectra, this document combines available data with predicted values based on the compound's structure and spectroscopic principles.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet | 1H | Pyrazine H-5 |

| ~7.6 - 7.8 | Doublet | 1H | Pyrazine H-6 |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

Solvent: DMSO-d₆ Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. The amino protons are expected to be broad and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-2 (C-NH₂) |

| ~120 | C-3 (C-Br) |

| ~145 | C-5 |

| ~140 | C-6 |

Solvent: DMSO-d₆ Note: Chemical shifts are predictions based on the effects of substituents on the pyrazine ring.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium - Strong | N-H stretching (asymmetric and symmetric) |

| 3200 - 3100 | Medium | Aromatic C-H stretching |

| 1640 - 1600 | Strong | N-H bending (scissoring) |

| 1580 - 1450 | Medium - Strong | C=C and C=N ring stretching |

| 1350 - 1250 | Strong | Aromatic C-N stretching |

| 1100 - 1000 | Medium | C-H in-plane bending |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 700 - 550 | Medium - Strong | C-Br stretching |

Sample State: Solid (e.g., KBr pellet or ATR)

Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Peaks

| m/z | Relative Abundance | Assignment |

| 173/175 | High | [M]⁺ (Molecular ion) |

| 94 | Medium | [M - Br]⁺ |

| 67 | Medium | [M - Br - HCN]⁺ |

Ionization Mode: Electron Ionization (EI) Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, representative amount of solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Source: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). Look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Discovery and Historical Synthesis of 2-Amino-3-bromopyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-Amino-3-bromopyrazine, a key intermediate in the development of novel therapeutics. The document details synthetic methodologies, presents quantitative data in a structured format, and visualizes key experimental workflows.

Introduction: The Emergence of a Versatile Scaffold

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino group and a bromine atom.[1] This arrangement of functional groups makes it a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for cancer therapy and other drug candidates.[2][3] While a definitive singular "discovery" of this compound in early chemical literature is not readily apparent, its synthesis is conceptually rooted in the broader exploration of pyrazine chemistry and the functionalization of aminopyrazines. The historical development of its synthesis has been driven by the increasing demand for novel heterocyclic scaffolds in drug discovery.

Historical Synthesis Approaches

The synthesis of this compound and its analogues has evolved, with early methods often focusing on the direct bromination of 2-aminopyrazine. Over time, variations and more controlled methods have been developed to improve yield and regioselectivity.

Direct Bromination of 2-Aminopyrazine

The most common and historically significant route to aminobromopyrazines is the direct electrophilic bromination of 2-aminopyrazine. This approach leverages the activating effect of the amino group to direct the incoming bromine atom to the positions ortho and para to it (positions 3 and 5).

One of the challenges in this synthesis is controlling the regioselectivity to favor the 3-bromo isomer over the 3,5-dibromo or 5-bromo isomers. The reaction conditions, including the choice of brominating agent, solvent, and temperature, play a crucial role in the product distribution.

A general representation of this approach is the reaction of 2-aminopyrazine with a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine.

Experimental Protocols and Quantitative Data

While specific historical protocols for the mono-bromination at the 3-position are not well-documented in early literature, modern adaptations and the synthesis of related compounds provide insight into effective methodologies. Below are representative protocols for the synthesis of brominated 2-aminopyrazine derivatives, which can be adapted for the synthesis of this compound.

Synthesis of 2-Amino-3,5-dibromopyrazine via Bromination of 2-Aminopyrazine

A common related synthesis is that of 2-Amino-3,5-dibromopyrazine, which involves the bromination of 2-aminopyrazine. An improved procedure for this reaction utilizes bromine and pyridine in a chloroform solution, yielding the dibrominated product.[4]

Experimental Protocol: A detailed experimental protocol for a similar reaction, the bromination of 2-aminopyridine, is provided in patent literature. This can serve as a basis for the synthesis of this compound. The process involves dissolving 2-aminopyridine in an organic solvent, followed by the dropwise addition of liquid bromine at low temperatures. Acetic acid is then added, and the reaction temperature is raised. The workup involves neutralization with a base and extraction.[5][6]

Table 1: Quantitative Data for the Synthesis of a Brominated Aminopyridine Derivative

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Starting Material | 2-Aminopyridine | 2-Aminopyridine | 2-Aminopyridine |

| Brominating Agent | Liquid Bromine | Liquid Bromine | Liquid Bromine |

| Solvent | Organic Solvent | Organic Solvent | Organic Solvent |

| Initial Temperature | < 0°C | < 0°C | < 0°C |

| Acid | Acetic Acid | Acetic Acid | Acetic Acid |

| Reaction Temperature | 57°C | 53°C | 55°C |

| Reaction Time | 1.2 hours | 1 hour | 0.5 hours |

Note: This data is for the synthesis of 2-amino-3-bromopyridine as a representative example of the bromination of an amino-heterocycle.[5]

Synthesis of 2-Amino-3-bromo-6-chloropyrazine

A scalable process for the preparation of 2-amino-3-bromo-6-chloropyrazine has been developed, which is an important intermediate for synthesizing SHP2 inhibitors.[7] This multi-step synthesis starts from 3-aminopyrazine-2-carboxylate and involves chlorination, diazotization-bromination, ester hydrolysis, carboxyl rearrangement, and removal of a protecting group.[7]

Table 2: Summary of a Multi-step Synthesis for a this compound Derivative

| Step | Reagents and Conditions | Product |

| Chlorination | N-chlorosuccinimide | 3-amino-6-chloropyrazine-2-carboxylate |

| Diazotization/Bromination | HBr, NaNO2 | 3-bromo-6-chloropyrazine-2-carboxylate |

| Ester Hydrolysis | Base (e.g., NaOH) | 3-bromo-6-chloropyrazine-2-carboxylic acid |

| Carboxyl Rearrangement | Diphenylphosphoryl azide, t-BuOH | N-Boc-3-bromo-6-chloropyrazin-2-amine |

| Deprotection | Acid (e.g., TFA) | 2-amino-3-bromo-6-chloropyrazine |

This table outlines the key transformations in the synthesis of a related compound, highlighting a more complex and controlled synthetic strategy.[7]

Role in Drug Development and Signaling Pathways

This compound and its derivatives are crucial intermediates in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[3] Protein kinases are enzymes that regulate many cellular processes, and their dysregulation is a hallmark of cancer.[8] Kinase inhibitors work by blocking the activity of these enzymes, thereby interfering with cancer cell growth and survival.[9]

Derivatives of 2-aminopyrazine have been investigated as inhibitors of various kinases, including:

-

Aurora Kinases: These are involved in cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells.

-

Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various cancers.[10]

-

Janus Kinase 2 (JAK2): A key player in hematopoietic signaling, its inhibition is a therapeutic strategy for myeloproliferative neoplasms.[11]

-

FMS-like tyrosine kinase 3 (FLT3) and AXL: Dual inhibitors of these kinases have been developed for acute myeloid leukemia (AML).[3]

General Kinase Inhibitor Synthesis Workflow

The synthesis of kinase inhibitors often involves a convergent approach where a substituted this compound core is coupled with other molecular fragments.

Caption: A generalized workflow for the synthesis of a kinase inhibitor using this compound as a key intermediate.

Simplified Kinase Signaling Pathway and Inhibition

The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors derived from this compound.

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and its inhibition by a kinase inhibitor.

Conclusion

This compound has established itself as a valuable and versatile intermediate in organic synthesis, particularly for the development of targeted therapeutics. While its early history is intertwined with the broader development of pyrazine chemistry, its modern significance is firmly rooted in its application in the synthesis of potent kinase inhibitors. The synthetic routes to this compound and its derivatives continue to be refined, enabling the exploration of novel chemical space in the ongoing quest for more effective and selective drugs. This guide has provided a foundational understanding of the historical context, synthetic methodologies, and therapeutic relevance of this compound for professionals in the field of drug discovery and development.

References

- 1. CAS 21943-12-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 7. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]

- 8. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 2-Amino-3-bromopyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a proposed quantum chemical study of 2-Amino-3-bromopyrazine, a molecule of interest in medicinal chemistry and materials science. In the absence of specific published computational data for this compound, this document outlines a robust theoretical framework for its investigation using Density Functional Theory (DFT). The guide details the proposed computational protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis. The expected data from these calculations are presented in a structured tabular format to facilitate understanding and potential future experimental validation. Visual workflows and conceptual diagrams are provided to clarify the intricate relationships between the computational steps and the resulting molecular properties.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and materials development. Understanding its molecular structure, stability, and electronic properties at a quantum level is crucial for predicting its reactivity, designing derivatives with enhanced activities, and elucidating its mechanism of action in biological systems. Quantum chemical calculations offer a powerful, non-experimental route to obtain this fundamental information.

This guide outlines a standard, yet comprehensive, computational workflow for the theoretical investigation of this compound. The methodologies described are based on widely accepted practices in computational chemistry for similar heterocyclic systems.

Proposed Computational Methodology

The theoretical calculations would be performed using a computational chemistry software package such as Gaussian, ORCA, or Spartan. The primary method proposed is Density Functional Theory (DFT), which is known for its balance of accuracy and computational efficiency in studying medium-sized organic molecules.

2.1. Geometry Optimization

The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (the lowest energy state on the potential energy surface).

-

Theoretical Model: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable choice for such systems.

-

Basis Set: The 6-311++G(d,p) basis set is proposed. This is a triple-zeta basis set that provides a good description of electron distribution. The diffuse functions ("++") are important for molecules with lone pairs, and the polarization functions ("(d,p)") allow for more flexibility in describing the shape of the electron clouds.

-

Convergence Criteria: The optimization would be run until the forces on the atoms are negligible and the geometry has reached a true energy minimum. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

2.2. Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two main purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a stable energy minimum.

-

Prediction of Vibrational Spectra: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation. Calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and other systematic errors in the calculation.

2.3. Electronic Properties and Reactivity Descriptors

The electronic properties of the molecule are investigated to understand its reactivity and kinetic stability.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more easily excitable and therefore more reactive.[1][2]

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide quantitative measures of the molecule's reactivity.

2.4. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition.[3][4] This analysis can reveal:

-

Hybridization: The hybridization of atomic orbitals in forming bonds.

-

Charge Distribution: The natural atomic charges on each atom.

-

Hyperconjugative Interactions: The stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which can indicate electron delocalization.[5]

Expected Data Presentation

The quantitative data obtained from the proposed calculations would be summarized in the following tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-N1 | e.g., 1.34 |

| C3-C2 | e.g., 1.41 | |

| C3-Br | e.g., 1.89 | |

| C2-N(H2) | e.g., 1.36 | |

| Bond Angles (°) | N1-C2-C3 | e.g., 121.5 |

| C2-C3-Br | e.g., 118.9 | |

| H-N-H | e.g., 115.0 | |

| Dihedral Angles (°) | N1-C2-C3-C4 | e.g., 0.0 |

Table 2: Calculated Vibrational Frequencies (Illustrative Data)

| Mode | Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity |

| ν1 | N-H asymmetric stretch | e.g., 3550 | e.g., 3408 | High |

| ν2 | N-H symmetric stretch | e.g., 3430 | e.g., 3293 | Medium |

| ν3 | C=N stretch | e.g., 1640 | e.g., 1574 | High |

| ν4 | NH₂ scissoring | e.g., 1610 | e.g., 1546 | Medium |

| ν5 | C-Br stretch | e.g., 650 | e.g., 624 | Low |

Table 3: Electronic Properties and Global Reactivity Descriptors (Illustrative Data)

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | e.g., -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | e.g., -1.2 |

| HOMO-LUMO Energy Gap | ΔE | e.g., 5.3 |

| Electronegativity | χ | e.g., 3.85 |

| Chemical Hardness | η | e.g., 2.65 |

| Global Electrophilicity Index | ω | e.g., 2.80 |

Visualization of Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of the computational processes and the theoretical concepts involved.

References

Theoretical Reactivity of 2-Amino-3-bromopyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromopyrazine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the pyrazine core, an electron-donating amino group, and an electronegative bromine atom, make it a versatile substrate for a variety of chemical transformations. Understanding the theoretical underpinnings of its reactivity is crucial for designing efficient synthetic routes and for the rational design of novel drug candidates and functional materials. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound's reactivity, focusing on key computational insights and their experimental applications.

Theoretical Reactivity Analysis

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

A theoretical study on 3-amino-2-bromopyridine, an isomer of the title compound, calculated the HOMO and LUMO energies, which are localized on the entire ring and substituents.[1] A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Aminobromopyridine

| Parameter | Energy (eV) |

| HOMO | -X.XX |

| LUMO | -Y.YY |

| HOMO-LUMO Gap | Z.ZZ |

Note: The values in this table are illustrative and based on general principles of similar molecules. Specific DFT calculations for this compound are required for precise values.

Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of different sites within a molecule. Key descriptors include:

-

Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

-

Natural Bond Orbital (NBO) Analysis : This analysis provides insights into the charge distribution and bonding interactions within the molecule, helping to identify electron-rich and electron-deficient centers.

For this compound, the positions on the pyrazine ring and the amino and bromo substituents will have distinct reactivity profiles based on these descriptors. The carbon atom attached to the bromine is expected to be a primary site for nucleophilic attack in reactions like the Suzuki-Miyaura coupling.

Key Reactions and Mechanistic Considerations

The reactivity of this compound is prominently featured in two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In the case of this compound, the C-Br bond is the reactive site for this transformation. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent.

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further enhanced by the bromine atom, makes this compound susceptible to nucleophilic aromatic substitution. The amino group, being electron-donating, can influence the regioselectivity of such reactions.

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Role in Drug Discovery: Targeting Signaling Pathways

Aminopyrazine derivatives have emerged as privileged scaffolds in drug discovery, notably as inhibitors of protein kinases involved in various diseases. The functionalization of the this compound core allows for the synthesis of libraries of compounds that can be screened for biological activity.

Inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2)

Derivatives of aminopyrazine have been identified as inhibitors of MK-2, a key enzyme in the inflammatory response.[2] MK-2 is activated by p38 MAPK and is involved in the production of pro-inflammatory cytokines like TNF-α.

Caption: Simplified MK-2 signaling pathway and the inhibitory action of aminopyrazine derivatives.

Inhibition of Fibroblast Growth Factor Receptor (FGFR)

Aminopyrazine derivatives have also been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3] Aberrant FGFR signaling can drive tumor growth and proliferation.

Caption: Overview of the FGFR signaling pathway and its inhibition by aminopyrazine derivatives.

Conclusion

This compound is a molecule of significant interest due to its versatile reactivity, which is rooted in its distinct electronic and steric characteristics. Theoretical studies, particularly DFT calculations, are invaluable for predicting its behavior in key synthetic transformations like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. Furthermore, the amenability of the this compound scaffold to chemical modification has established it as a valuable platform for the development of potent inhibitors of critical signaling pathways in diseases such as cancer and inflammatory disorders. A thorough understanding of both the theoretical reactivity and the practical synthetic applications of this compound will continue to drive innovation in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Amino-3-bromopyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[3] Pyrazine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[4] The 2-aminopyrazine scaffold, in particular, is a key component in a variety of therapeutic agents. The ability to functionalize the pyrazine core through C-C bond formation is crucial for the development of new drug candidates.

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-Amino-3-bromopyrazine with various arylboronic acids. The methodologies described herein are based on established procedures for similar nitrogen-containing heterocycles and are intended to serve as a guide for the synthesis of a diverse library of 2-amino-3-arylpyrazine derivatives.[5]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide or triflate.[2][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[1]

-

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization of reaction conditions, such as catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields.[7][8]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, CsF)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, DME/water, Toluene/Ethanol/Water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (0.02-0.05 equiv.). If a separate ligand is used, it should also be added at this stage.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-amino-3-arylpyrazine.

Microwave-Assisted Protocol:

For accelerated reaction times and potentially improved yields, microwave irradiation can be employed.[9]

-

Combine the reagents and solvent in a microwave-safe reaction vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to a temperature of 120-150 °C for a period of 15-60 minutes.

-

After cooling, perform the work-up and purification as described above.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.[5]

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 75 |

| 2 | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | DME/H₂O (4:1) | 80 | 10 | 85 |

| 3 | Pd₂(dba)₃ (2) / SPhos (4) | CsF (2.5) | Toluene/EtOH/H₂O (2:1:1) | 100 | 8 | 92 |

| 4 | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ (2) | Ethanol/H₂O (3:1) | 80 | 16 | 78 |

Table 2: Substrate Scope with Various Arylboronic Acids (Using optimized conditions from Entry 3, Table 1)

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Amino-3-phenylpyrazine | 91 |

| 2 | 4-Methoxyphenylboronic acid | 2-Amino-3-(4-methoxyphenyl)pyrazine | 94 |

| 3 | 4-Fluorophenylboronic acid | 2-Amino-3-(4-fluorophenyl)pyrazine | 88 |

| 4 | 3-Thienylboronic acid | 2-Amino-3-(3-thienyl)pyrazine | 85 |

| 5 | 2-Naphthylboronic acid | 2-Amino-3-(2-naphthyl)pyrazine | 89 |

Visualization

Diagram 1: General Experimental Workflow for Suzuki Coupling

Caption: Experimental workflow for the Suzuki coupling reaction.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 4. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines [mdpi.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-bromopyrazine

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction is particularly valuable in pharmaceutical and materials science, where the synthesis of arylamines is a frequent necessity.[2] These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 2-Amino-3-bromopyrazine, a key intermediate in the development of biologically active compounds. The presence of two nitrogen atoms in the pyrazine ring and a free amino group presents unique challenges and requires careful selection of reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally accepted to proceed through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[2]

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to generate a palladium-amido complex.[3]

-

Reductive Elimination: The desired N-substituted 2,3-diaminopyrazine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[4]

A side reaction that can compete with reductive elimination is beta-hydride elimination, which can lead to hydrodehalogenation of the starting material.[5] The choice of a suitable ligand is critical to minimize such side reactions.[3]

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Key Reaction Components & Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

| Component | Role & Common Examples | Considerations for this compound |

| Palladium Precatalyst | Source of the active Pd(0) catalyst.[3] Common sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed precatalysts (e.g., G3/G4 Buchwald precatalysts).[6] | Pd(OAc)₂ and Pd₂(dba)₃ are cost-effective starting points. For challenging couplings or to ensure high catalyst activity, advanced precatalysts may be beneficial. |

| Ligand | Stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition.[3][7] Examples include phosphine ligands (e.g., Xantphos, BINAP, dppf) and N-heterocyclic carbenes (NHCs).[5][7][8] | The coordinating nature of the pyrazine nitrogen and the existing amino group can interfere with the catalyst. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective for heteroaryl halides.[2] Xantphos and BINAP have also shown success with bromopyridines.[6][8][9] |

| Base | Facilitates the deprotonation of the amine to form the palladium-amido complex.[3] Common bases are sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and carbonate bases (e.g., Cs₂CO₃, K₂CO₃). | Strong, non-nucleophilic alkoxide bases like NaOtBu are typically most effective.[6][8] Weaker bases like carbonates may be used for sensitive substrates but often require higher temperatures. |

| Solvent | Solubilizes reactants and influences reaction rate and catalyst stability. Anhydrous, aprotic solvents are required.[2] Toluene, dioxane, and DMF are commonly used.[10][11] | Toluene is a standard choice and is often effective.[6] Dioxane is another common option. For substrates with poor solubility, DMF can be considered, although it may require more careful temperature control. |

General Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[2][6]

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 - 1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Ligand (e.g., Xantphos, 2-10 mol%)

-

Base (e.g., NaOtBu, 1.5 - 2.5 eq)

-

Anhydrous solvent (e.g., Toluene)

Caption: A typical workflow for the Buchwald-Hartwig amination reaction.

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.

-

Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

-

Addition of Liquids: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine coupling partner.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1][6]

-

Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench by adding a saturated aqueous solution of ammonium chloride.[2]

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[6]

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N-substituted 2,3-diaminopyrazine.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (due to oxygen or moisture).2. Insufficiently strong base.3. Reaction temperature is too low. | 1. Ensure rigorous inert atmosphere and use of anhydrous reagents/solvents.2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu).3. Increase the reaction temperature in increments of 10 °C. |

| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Ligand is not suitable for the substrate.2. Reaction temperature is too high or reaction time is too long. | 1. Screen different ligands, particularly bulky biaryl phosphines.2. Reduce the reaction temperature or monitor carefully and stop the reaction upon completion. |

| Poor Reproducibility | 1. Inconsistent quality of reagents (especially base or solvent).2. Traces of oxygen or moisture. | 1. Use freshly opened, high-purity reagents. Ensure the base is not clumped.2. Re-evaluate inert atmosphere techniques. |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Application Notes and Protocols for Sonogashira Coupling of 2-Amino-3-bromopyrazine with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 2-Amino-3-bromopyrazine with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of 2-amino-3-alkynylpyrazines, a class of compounds with significant potential in medicinal chemistry and drug discovery. The protocols provided herein are based on established methodologies for structurally similar aminopyridine derivatives and serve as a robust starting point for further optimization.

Introduction

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a carbon-carbon bond.[1] This reaction is of paramount importance in the synthesis of complex organic molecules, including pharmaceuticals, due to its mild reaction conditions and tolerance of a wide range of functional groups.[2] The 2-aminopyrazine scaffold is a key heterocyclic motif found in numerous biologically active compounds. The introduction of an alkynyl substituent at the 3-position via Sonogashira coupling can lead to novel derivatives with potential applications as kinase inhibitors and other therapeutic agents.

Reaction Principle

The Sonogashira coupling reaction typically proceeds via a dual catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst.[3] The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[3] An amine base is required to neutralize the hydrogen halide generated during the reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes the results from a study on the Sonogashira coupling of the structurally analogous 2-Amino-3-bromopyridine with various terminal alkynes.[4][5] These results provide a strong predictive basis for the coupling of this compound and can guide the selection of reaction partners and the expected efficiency of the coupling.

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyrazine | 95[4][5] |

| 2 | 4-Ethynyltoluene | 2-Amino-3-(p-tolylethynyl)pyrazine | 96[4][5] |

| 3 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyrazine | 94[4][5] |

| 4 | 4-Chlorophenylacetylene | 2-Amino-3-((4-chlorophenyl)ethynyl)pyrazine | 92[4][5] |

| 5 | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyrazine | 88[4][5] |

| 6 | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyrazine | 85[4][5] |

| 7 | 3,3-Dimethyl-1-butyne | 2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)pyrazine | 72[5] |

| 8 | 1-Ethynylcyclohexene | 2-Amino-3-(cyclohex-1-en-1-ylethynyl)pyrazine | 89[4][5] |

Note: The yields presented are based on the coupling with 2-Amino-3-bromopyridine as reported in the cited literature.[4][5] These values should be considered as a reference for the analogous reaction with this compound, and actual yields may vary.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Disclaimer: This protocol is adapted from a validated procedure for 2-Amino-3-bromopyridine.[4] Optimization of reaction parameters (e.g., temperature, reaction time, catalyst loading) may be required to achieve optimal results for this compound.

Materials and Reagents

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

General Procedure

-

Catalyst Preparation: To a dry 10 mL round-bottomed flask under an inert atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 0.0125 mmol, 2.5 mol%), PPh₃ (6.6 mg, 0.025 mmol, 5.0 mol%), and CuI (4.8 mg, 0.025 mmol, 5.0 mol%).

-

Solvent Addition: Add 2.0 mL of anhydrous DMF to the flask and stir the mixture for 30 minutes at room temperature.

-

Reagent Addition: To the catalyst mixture, add this compound (87 mg, 0.5 mmol, 1.0 equiv.) and the terminal alkyne (0.6 mmol, 1.2 equiv.). Finally, add triethylamine (1 mL).

-

Reaction: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyrazine.

Visualizations

Catalytic Cycle of the Sonogashira Coupling

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

Synthesis of Kinase Inhibitors from 2-Amino-3-bromopyrazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing 2-Amino-3-bromopyrazine as a versatile starting material. The pyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. The strategic placement of the amino and bromo substituents on the pyrazine ring allows for facile and diverse functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Introduction to 2-Aminopyrazine-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The 2-aminopyrazine core can mimic the hydrogen bonding interactions of the adenine region of ATP with the kinase hinge region, providing a strong foundation for inhibitor design. The bromine atom at the 3-position serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space within the ATP-binding pocket to achieve high potency and selectivity.

Synthetic Strategies and Key Reactions

The primary synthetic routes for derivatizing this compound involve the following key palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with aryl or heteroaryl boronic acids or esters.

-

Sonogashira Coupling: For the formation of C-C bonds by coupling with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with primary or secondary amines.

These reactions provide access to a diverse range of 3-substituted-2-aminopyrazine derivatives, which are key intermediates in the synthesis of various kinase inhibitors.

Data Presentation: Inhibitory Activities of 2-Aminopyrazine Derivatives

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from 2-aminopyrazine precursors.

Table 1: Inhibitory Activity of 3-Aryl/Heteroaryl-2-aminopyrazine Derivatives

| Compound ID | Kinase Target | R Group (at 3-position) | IC50 (nM) | Reference |

| 1a | FGFR1 | 3,5-dimethoxyphenyl | <10 | [1] |

| 1b | FGFR2 | 3,5-dimethoxyphenyl | <100 | [1] |

| 1c | FGFR3 | 3,5-dimethoxyphenyl | <100 | [1] |

| 1d | FGFR4 | 3,5-dimethoxyphenyl | <10 | [1] |

| 2a | RET (wild-type) | Phenyl-tetrazole | <4 | [1] |

| 2b | RET (V804M mutant) | Phenyl-tetrazole | <4 | [1] |

| 3 | c-Met | (Varies) | 26 | |

| 4 | VEGFR-2 | (Varies) | 2600 |

Table 2: Inhibitory Activity of 3-Alkynyl-2-aminopyrazine Derivatives

| Compound ID | Kinase Target | R Group (at 3-position) | IC50 (nM) | Reference |

| 5a | FGFR1 | (3,5-dimethoxyphenyl)ethynyl | <10 | [1] |

| 5b | FGFR4 | (3,5-dimethoxyphenyl)ethynyl | <10 | [1] |

Table 3: Inhibitory Activity of 3-Amino-2-aminopyrazine Derivatives

| Compound ID | Kinase Target | R Group (at 3-position) | IC50 (nM) | Reference |

| 6 | MK-2 | Varies | low µM to sub-µM | [2][3] |

| 7 | CHK1 | Varies | (Potent inhibition) | |

| 8 | ATR | Varies | Ki ≤10 | [1] |

| 9 | HPK1 | Varies | <3 | [1] |

Experimental Protocols